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Agitoxin-3

Cat. No.: B13743340
M. Wt: 4107 g/mol
InChI Key: QLHXUZQTOQRDFT-RHWOILRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agitoxin-3 is a peptide toxin originally isolated from the venom of the Israeli scorpion Leiurus quinquestriatus hebraeus (the yellow scorpion) . This potent neurotoxin is comprised of 38 amino acids and is part of a family of highly homologous agitoxins, differing from its isoforms only at specific residue positions . It acts as a high-affinity blocker of voltage-gated potassium (K+) channels, specifically targeting the Shaker K+ channel from Drosophila melanogaster and its mammalian homologues, including the KV1.3 channel . The mechanism of action involves this compound binding to the external vestibule of the channel's pore, thereby physically occluding it and preventing ion conduction . Key residues, such as Lys27, are known to plug the channel's selectivity filter, leading to effective blockage . This binding is characterized by high affinity, with studies demonstrating significant blockade of KV1.3 channels expressed in Xenopus oocytes at concentrations as low as 0.5 nM . As such, this compound serves as an invaluable molecular tool for the biophysical study of potassium channel structure and function, for probing the role of KV1.3 in immunological and neurological processes, and for the pharmacological characterization of new channel modulators . This product is provided as a lyophilized powder with high purity and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C171H286N54O47S8 B13743340 Agitoxin-3

Properties

Molecular Formula

C171H286N54O47S8

Molecular Weight

4107 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[2-[[(2S,3R)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C171H286N54O47S8/c1-14-88(7)132(217-153(255)114(82-276)211-143(245)100(50-51-122(178)229)201-156(258)117-45-32-62-222(117)165(267)110(78-226)195-128(235)77-190-161(263)134(91(10)227)219-154(256)116(84-278)214-159(261)120-48-33-63-223(120)167(269)131(87(5)6)216-149(251)108(71-124(180)231)208-163(265)133(89(8)15-2)218-160(262)121-49-35-64-224(121)166(268)130(86(3)4)215-125(232)73-177)162(264)202-103(41-22-27-57-175)164(266)221-61-31-46-118(221)158(260)213-113(81-275)151(253)199-96(39-20-25-55-173)140(242)207-109(72-129(236)237)146(248)192-90(9)136(238)188-75-126(233)194-101(52-66-279-12)144(246)197-99(44-30-60-187-171(183)184)141(243)204-105(68-93-36-17-16-18-37-93)137(239)189-76-127(234)193-95(38-19-24-54-172)138(240)209-111(79-273)150(252)200-102(53-67-280-13)145(247)206-107(70-123(179)230)148(250)198-98(43-29-59-186-170(181)182)139(241)196-97(40-21-26-56-174)142(244)210-112(80-274)152(254)205-106(69-94-74-185-85-191-94)147(249)212-115(83-277)155(257)220-135(92(11)228)168(270)225-65-34-47-119(225)157(259)203-104(169(271)272)42-23-28-58-176/h16-18,36-37,74,85-92,95-121,130-135,226-228,273-278H,14-15,19-35,38-73,75-84,172-177H2,1-13H3,(H2,178,229)(H2,179,230)(H2,180,231)(H,185,191)(H,188,238)(H,189,239)(H,190,263)(H,192,248)(H,193,234)(H,194,233)(H,195,235)(H,196,241)(H,197,246)(H,198,250)(H,199,253)(H,200,252)(H,201,258)(H,202,264)(H,203,259)(H,204,243)(H,205,254)(H,206,247)(H,207,242)(H,208,265)(H,209,240)(H,210,244)(H,211,245)(H,212,249)(H,213,260)(H,214,261)(H,215,232)(H,216,251)(H,217,255)(H,218,262)(H,219,256)(H,220,257)(H,236,237)(H,271,272)(H4,181,182,186)(H4,183,184,187)/t88-,89-,90-,91+,92+,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,130-,131-,132-,133-,134-,135-/m0/s1

InChI Key

QLHXUZQTOQRDFT-RHWOILRQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CC5=CNC=N5)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)N6CCCC6C(=O)NC(CCCCN)C(=O)O)NC(=O)C7CCCN7C(=O)C(C(C)C)NC(=O)CN

Origin of Product

United States

Structural Biology and Biophysics of Agitoxin 3

Primary Amino Acid Sequence Analysis and Homology with Agitoxin Isoforms

Agitoxin-3 (B584613) is a peptide composed of 38 amino acids. It is highly homologous to Agitoxin-1 and Agitoxin-2, with differences typically occurring at only a few specific residue positions. wikipedia.org These isoforms share a conserved structural motif common to many scorpion venom toxins that target potassium channels. wikipedia.orgsemanticscholar.org

The primary structures of the three Agitoxin isoforms are listed below:

ToxinSequenceMolecular Weight (Da)Molecular Formula
Agitoxin-1GVPINVKCTGSPQCLKPCKDAGMRFGKCINGKCHCTPK4014.87C₁₆₉H₂₇₈N₅₂O₄₇S₇
Agitoxin-2GVPINVSCTGSPQCIKPCKDAGMRFGKCMNRKCHCTPK4090.95C₁₆₉H₂₇₈N₅₄O₄₈S₈
This compoundGVPINVPCTGSPQCIKPCKDAGMRFGKCMNRKCHCTPK4100.98C₁₇₁H₂₈₀N₅₄O₄₇S₈

Note: Differences in amino acid sequence among the isoforms occur at positions 7, 15, 29, and 31. wikipedia.org

Three-Dimensional Conformation and Fold

The tertiary structure of this compound is characterized by a stable, compact fold maintained by disulfide bonds. This fold is homologous to other scorpion short toxins. wikipedia.org

Alpha-Helical and Beta-Sheet Structural Motifs

The secondary structure of this compound, like that of Agitoxin-2, primarily consists of a single alpha-helix and a triple-stranded antiparallel beta-sheet. wikipedia.orgmdpi.combiocrick.comnih.gov The alpha-helix typically covers one face of the beta-sheet. wikipedia.orgbiocrick.comnih.gov The beta-sheet is formed by three antiparallel strands. wikipedia.orgmdpi.combiocrick.com In Agitoxin-2, for instance, the beta-sheet comprises two outer strands (residues Val2-Cys8 and Arg24-Met29) and a central strand (Lys32-Thr36), with the C-terminal strand located in the center of the sheet. wikipedia.orgmdpi.com The alpha-helix is situated above the plane of the beta-sheet, connecting two of the beta-strands. mdpi.com

Disulfide Bond Connectivity and Stabilizing Architecture

A critical feature of this compound's structure is the presence of disulfide bonds formed between cysteine residues. These bonds are crucial for stabilizing the three-dimensional fold of the peptide. wikipedia.orgmdpi.combiocrick.comnih.gov Agitoxin isoforms typically contain three disulfide bonds. semanticscholar.orgmdpi.combiocrick.com While the specific connectivity for this compound is not explicitly detailed in the provided snippets, the disulfide bonding pattern for Agitoxin-2 is reported as Cys8-Cys28, Cys14-Cys33, and Cys18-Cys35. medchemexpress.com This cysteine-stabilized alpha-helix/beta-sheet fold is a common motif in this class of toxins. semanticscholar.orgmdpi.com

Structural Determination Methodologies

The three-dimensional structure of this compound and its related isoforms has been primarily investigated using advanced structural biology techniques.

X-ray Crystallography of this compound and its Complexes

While NMR has been widely used for Agitoxin-2, X-ray crystallography is another powerful technique for determining protein structures, particularly of protein-ligand complexes. wikipedia.org Although direct X-ray crystal structures of this compound itself are not prominently mentioned, X-ray crystallography is a standard method in structural biology and has been used in studies involving related potassium channels and their interactions with toxins. princeton.edunih.gov The quality of protein crystals is a limiting factor in the resolution achievable by X-ray crystallography. stackexchange.com

Comparative Structural Analysis with Related Scorpion Toxins (e.g., Charybdotoxin, Margatoxin)

This compound (AgTx3), along with other scorpion toxins such as Charybdotoxin (ChTX) and Margatoxin (MgTX), belongs to the α-KTx family of potassium channel blockers. These peptides share a common structural motif known as the cysteine-stabilized α-helix/β-sheet (CSα/β) fold. This fold typically comprises a short α-helix and a three-stranded antiparallel β-sheet, stabilized by disulfide bonds. plos.orgactanaturae.runih.gov The number of amino acid residues in α-KTx peptides generally ranges from 20 to 40, and they contain 3 to 4 disulfide bonds. plos.org

Despite the common fold, there are structural differences among these toxins that contribute to their varying channel specificities and binding affinities. This compound, Charybdotoxin, and Margatoxin all exhibit this α/β scaffold stabilized by disulfide bridges. plos.orgactanaturae.ru For instance, the 3D structures of AgTx2 (a closely related variant of Agitoxin) and MgTx both contain an α-helix anchored by three antiparallel β-strands stabilized by three disulfide bonds. plos.org Superimposition of the Cα atoms of AgTx2, ChTX, and other related toxins reveals root-mean-square deviations (RMSDs) typically less than 2.5 Å, indicating a high degree of structural similarity in their backbone folds. nih.gov

Key structural features and differences among these toxins often lie in their amino acid sequences, particularly at positions that interact with the channel pore. AgTx2 and MgTx, for example, share 46% amino acid identity. plos.org The disulfide bridge pairing in Margatoxin is similar to that found in Charybdotoxin, with connections typically between Cys7-Cys29, Cys13-Cys34, and Cys17-Cys36 (using Margatoxin numbering). smartox-biotech.com

Functionally important residues, particularly positively charged residues located in the β-sheet region, are crucial for the interaction with the negatively charged extracellular vestibule of potassium channels. nih.govresearchgate.net For Agitoxin, residues such as Arg24, Lys27, and Arg31 in the β-sheet have been identified as functionally important for blocking the Shaker K+ channel. nih.govwikipedia.org While Lys27 is highly conserved among many scorpion toxins and is critical for plugging the channel pore, the sequential and spatial locations of other important residues like Arg24 and Arg31 are not always conserved among homologous toxins, contributing to differences in binding specificity. nih.govwikipedia.org

Here is a comparative overview of this compound, Charybdotoxin, and Margatoxin based on available data:

FeatureThis compound (AgTx2)Charybdotoxin (ChTX)Margatoxin (MgTX)
Source ScorpionLeiurus quinquestriatus hebraeus plos.orgLeiurus quinquestriatus hebraeus nih.govsmartox-biotech.comCentruroides margaritatus plos.orgsmartox-biotech.com
Amino Acid Length38 wikipedia.org~37-39 nih.govsmartox-biotech.com39 smartox-biotech.com
Disulfide Bonds3 plos.org3 nih.govsmartox-biotech.com3 plos.orgsmartox-biotech.com
Structural FoldCSα/β (α-helix + 3-stranded antiparallel β-sheet) plos.orgactanaturae.ruwikipedia.orgCSα/β (α-helix + 3-stranded antiparallel β-sheet) actanaturae.runih.govCSα/β (α-helix + 3-stranded antiparallel β-sheet) plos.orgsmartox-biotech.com
Key Pore-Blocking ResidueLys27 wikipedia.orgLys27 nih.govLys28 (corresponding position) plos.org
Primary Target ChannelShaker K+, mammalian Kv1.x (e.g., Kv1.3) plos.orgwikipedia.orgKv1.x, KCa channels nih.govsmartox-biotech.commdpi.comKv1.3 (high potency), Kv1.1, Kv1.2 plos.orgnih.govsmartox-biotech.com
Amino Acid Identity (with AgTx2)100% (AgTx2 variant)Variable, shares homology nih.govsmartox-biotech.com46% plos.org

Conformational Dynamics and Flexibility of this compound

Molecular dynamics (MD) simulations and Nuclear Magnetic Resonance (NMR) spectroscopy are key techniques used to study the dynamics and flexibility of these peptides in solution and in complex with channels. researchgate.netnih.govuq.edu.auacs.org Studies using MD simulations have explored the flexibility of Agitoxin-2, Charybdotoxin, and other Kv channel-blocking toxins. These studies suggest that toxins sharing a common fold also exhibit a common pattern of conformational dynamics. nih.gov

For Agitoxin-2, molecular dynamics simulations have been used to model its interaction with potassium channels like Kv1.3 and the Shaker K+ channel. researchgate.netjournal-vniispk.runih.govnih.gov These simulations can reveal details about the flexibility of side chains and how the toxin adapts upon binding to the channel, suggesting an induced-fit model of interaction. wikipedia.orgnih.govnih.gov The ability of the toxin to block the channel may involve a docking mechanism where the toxin sits (B43327) on the channel, and flexible movements of side chains allow for specific interactions. wikipedia.org

Analysis of molecular dynamics simulations of Agitoxin-2 in complex with the Shaker K+ channel indicated that some side chains of the toxin adopt different conformations compared to the experimental solution structure, highlighting the importance of induced fit upon complex formation. nih.govnih.gov Specifically, the side chain of Lys27, a conserved residue, is positioned deep within the pore during binding. nih.gov

Comparative MD simulations of AgTx2, ChTX, and other toxins interacting with Kv1.2 channels have shown that while AgTx2 and OsK-1 exhibit little change in structure upon binding to Kv1.2, suggesting a similar interaction mechanism to ChTX, Margatoxin shows increased flexibility in its α-helix and γ-core region. nih.gov This suggests that even within the same structural family, there can be variations in dynamic behavior upon channel interaction.

Studies investigating fluorescently tagged Agitoxin-2 using molecular dynamics simulations have also provided insights into conformational dynamics, particularly concerning the relative orientation and interaction between the toxin and the attached protein. researchgate.netmdpi.com

Essential dynamics analysis of MD simulations of AgTx, ChTx, and other toxins has revealed that the residue exhibiting minimum flexibility often corresponds to the conserved lysine (B10760008) residue (Lys27 in Agitoxin) that is suggested to interact with the channel's selectivity filter. nih.gov This suggests a functional conservation of molecular dynamics across related toxins, where the key pore-blocking residue maintains a relatively stable position while other parts of the molecule may exhibit more flexibility to facilitate binding and interaction. nih.gov

The conformational flexibility of the channel itself also plays a role in the interaction. Studies on channel structures, such as Kv1.2, suggest that the pore loop conformation can be flexible. actanaturae.ru Incorporating MD simulations into studies of toxin-channel complexes can provide structural insights into this conformational flexibility. actanaturae.ruresearchgate.net

Molecular Mechanism of Action on Ion Channels

Identification and Characterization of Primary Target Ion Channels

Agitoxin-3 (B584613) primarily targets voltage-gated potassium channels belonging to the Kv1 subfamily. Its high affinity for these channels makes it a potent inhibitor of potassium currents. latoxan.commdpi.com

Shaker K+ Channels (Drosophila)

Agitoxin, including this compound, is a known blocker of the Drosophila Shaker K+ channel, which serves as a model for mammalian Kv1 channels. wikipedia.org The toxin binds with high affinity to the external vestibule of the Shaker channel, effectively blocking ion conduction. wikipedia.org Early research using Agitoxin-2 demonstrated a high affinity binding (Kd < 1 nmol/L) to the Shaker channel. wikipedia.org Studies involving mutations in key residues of Agitoxin-2, such as Arg24, Lys27, and Asn30, highlighted their crucial roles in the high-affinity binding to Shaker channels. researchgate.netwikipedia.org

Mammalian Voltage-Gated Potassium Channels (Kv1.x Subtypes, e.g., Kv1.1, Kv1.3, Kv1.6)

This compound also targets mammalian homologues of the Shaker channel, particularly subtypes within the Kv1 family, such as Kv1.1, Kv1.3, and Kv1.6. latoxan.commdpi.com Agitoxin-2, a closely related toxin, has been shown to be a potent inhibitor of Kv1.1, Kv1.3, and Kv1.6 channels with Ki values typically below 1 nM. latoxan.com It also blocks Kv1.2, albeit with lower affinity (IC50 = 26.8 nM). latoxan.com The high affinity of Agitoxin-2 for Kv1.x channels (x = 3, 6) is attributed to specific residues within the toxin that are crucial for complex formation. researchgate.net

Research findings on the affinity of Agitoxin-2 for various Kv1 channels:

Channel SubtypeAffinity (Ki or IC50)
Kv1.1< 1 nM (Ki) latoxan.com
Kv1.226.8 nM (IC50) latoxan.com
Kv1.3< 1 nM (Ki) latoxan.com, 3.4 ± 0.8 nM (Kd for AgTx2-GFP) nih.gov
Kv1.6< 1 nM (Ki) latoxan.com

Note: Data primarily reflects Agitoxin-2 due to its extensive study; this compound is highly homologous and expected to exhibit similar targeting.

Binding Site Characterization

This compound binds to a specific region within the targeted potassium channels to exert its blocking effect.

Localization to the External Vestibule and Pore Region

This compound, like other scorpion toxins that block potassium channels, binds to the extracellular entrance or outer vestibule of the channel pore. wikipedia.orgnih.govtandfonline.comnih.gov This binding physically occludes the ion conduction pathway, preventing potassium ions from passing through the pore. tandfonline.comfrontiersin.org The toxin sits (B43327) on the channel's external mouth, with certain residues extending into the pore. researchgate.netwikipedia.orgnih.gov

Identification of Key Residues within the Channel Binding Pocket

The interaction between this compound and its target channels involves specific amino acid residues on both the toxin and the channel. In the Kv1.3 channel, key residues in each subunit, such as Asp-402, His-404, Asp-386, and Asp-376, are important for contacts with the toxin. researchgate.net For the Shaker channel, the side chain of Lys27 in Agitoxin-2 is critical for plugging the selectivity filter and interacts with carbonyls of Tyr395 of each channel subunit. wikipedia.org Mutations in residues like Arg24, Lys27, and Asn30 of Agitoxin-2 have been shown to significantly impact its binding affinity and the stability of the toxin-channel complex, suggesting their crucial roles in the interaction with Kv1.3, Shaker, and Kv1.6 channels. researchgate.netwikipedia.org

Molecular Interactions at the Toxin-Channel Interface

The binding of this compound to potassium channels is mediated by a combination of molecular interactions. These interactions are primarily electrostatic, hydrophobic, and hydrogen bonding. nih.govnih.gov The presence of numerous oppositely charged amino acids on both the toxin and the channel suggests that multipoint electrostatic interactions play a significant role in the recognition and stabilization of the complex. researchgate.net The positive charge of the toxin is thought to associate with the negative potential at the entryway of the Kv1.3 channel. researchgate.net Specific hydrogen bonding interactions, such as that predicted between the Asn30 side-chain of Agitoxin-2 and the Asp381 side-chain of the Kv1.3 channel, also contribute to the stability of the complex. nih.gov The interaction interface involves a considerable buried solvent accessible area, with contributions from each of the channel's subunits. nih.gov The binding process may also involve induced-fit conformational changes in the toxin upon binding to the channel. wikipedia.orgnih.govnih.govorion.ac.jp

Hydrogen Bonding Networks

Mechanism of Ion Conduction Blockade

The primary mechanism by which this compound inhibits potassium channel function is by physically blocking the passage of ions through the channel pore mdpi.comnih.govrupress.orgfrontiersin.org.

A key aspect of this compound's blocking mechanism is the direct occlusion of the channel pore by specific amino acid residues, most notably Lysine-27 wikipedia.orgplos.orgnih.govmdpi.comfrontiersin.orgnih.govnih.govelifesciences.orgoup.com. Lysine-27 is highly conserved among scorpion alpha-KTx toxins that block potassium channels plos.orgnih.govelifesciences.org. The side chain of Lysine-27 protrudes from the toxin and enters the outer mouth of the potassium channel pore, effectively plugging it wikipedia.orgnih.govoup.com. The positively charged epsilon-amino group of Lysine-27 is thought to mimic a potassium ion, allowing it to fit into the selectivity filter and sterically block ion conduction nih.govelifesciences.orgoup.com. This interaction with the selectivity filter, particularly near residues like Gly77, Tyr78, and Gly79, is critical for the blocking activity nih.gov.

Structure Function Relationships and Molecular Engineering of Agitoxin 3

Site-Directed Mutagenesis Studies of Agitoxin-3 (B584613) and its Target Channels

Site-directed mutagenesis is a powerful technique used to introduce specific changes into the amino acid sequence of a protein, allowing researchers to investigate the functional contribution of individual residues. This approach has been widely applied to both this compound and its target potassium channels to understand their interaction interface and the molecular determinants of binding affinity and selectivity.

Identification of Functionally Critical Amino Acid Residues

Studies using site-directed mutagenesis have identified specific amino acid residues in this compound that are critical for its interaction with and blockade of Kv1 channels. For many α-KTx scorpion toxins, including Agitoxin-2 (a close homologue of this compound), a conserved lysine (B10760008) residue (Lys27 in Agitoxin-2) is known to be critical for channel blockade. This residue is thought to insert into the channel pore, making contact with the selectivity filter and significantly impacting toxin binding and activity. semanticscholar.org Research on Agitoxin-2 has indicated that residues such as Arg24, Phe25, Lys27, and Asn30 are crucial for complex formation with Kv1.3, Shaker, and Kv1.6 channels. researchgate.net These residues are considered fundamental to the high affinity of Agitoxin-2 for these channels. researchgate.net

Mutagenesis studies on the target channels have also pinpointed residues important for toxin binding. The outer vestibule of Kv1 channels, where toxins like this compound bind, contains residues that interact with the toxin. rupress.org For instance, studies on Kv1.3 have shown that residues in the channel's outer vestibule are involved in interactions with peptide toxins. scielo.br

Impact of Specific Mutations on Binding Affinity and Channel Selectivity

Mutations in critical residues of this compound or its target channels can significantly alter binding affinity and channel selectivity. For example, mutation of the conserved lysine residue in α-KTx toxins (like Lys27 in Agitoxin-2) can dramatically reduce toxin binding and activity. semanticscholar.org

Modifications to Agitoxin-2, such as N-terminal labeling with a fluorescent dye (Atto488), have been shown to modulate its pharmacological profile. Atto488-Agitoxin-2 demonstrated a decreased affinity for Kv1.1 and Kv1.6 but retained affinity for Kv1.3, indicating that even modifications outside the core binding interface can impact selectivity. nih.gov This fluorescent derivative showed a dissociation constant (Kd) of 4.0 nM for Kv1.3. nih.gov Similarly, N-terminally tagging Agitoxin-2 with Green Fluorescent Protein (GFP) resulted in a chimera (GFP-L2-AgTx2) with high affinity and enhanced selectivity for the Kv1.3 channel binding site compared to Kv1.1 and Kv1.6. mdpi.comresearchgate.net This suggests that the position and nature of modifications can influence the toxin's preference for specific Kv1 subtypes. mdpi.com

Studies involving other scorpion toxins that block Kv1 channels also provide insights relevant to this compound. For instance, mutations in the scorpion toxin MeKTx13-3 were designed to alter its selectivity from Kv1.1 to Kv1.3. By mutating four amino acid residues, a derivative was created that showed significantly decreased activity on Kv1.1, Kv1.2, and Kv1.6, while preserving affinity for Kv1.3. nih.gov This demonstrates the potential of mutagenesis to engineer toxin selectivity.

Here is a table summarizing some examples of mutations and their impact on channel interaction, based on the search results for Agitoxin-2 and related Kv1 blockers:

Toxin/ChannelMutation/ModificationTarget Channel(s)Observed ImpactSource
Agitoxin-2K27 mutationKv1 channels (general)Dramatic reduction in binding and activity semanticscholar.org
Agitoxin-2Atto488 N-terminal labelKv1.1, Kv1.3, Kv1.6Decreased affinity for Kv1.1 and Kv1.6; retained affinity for Kv1.3 (Kd ~4.0 nM) nih.gov
Agitoxin-2GFP N-terminal tag (GFP-L2-AgTx2)Kv1.1, Kv1.3, Kv1.6High affinity and enhanced selectivity for Kv1.3 (>200-fold over Kv1.1 and Kv1.6) mdpi.comresearchgate.net
MeKTx13-3Four amino acid substitutionsKv1.1, Kv1.2, Kv1.3, Kv1.6Decreased activity on Kv1.1, Kv1.2, Kv1.6; preserved affinity for Kv1.3 nih.gov

Design and Construction of this compound Chimeras and Hybrid Toxins

Chimeric and hybrid toxins are created by combining segments or features from different toxins to generate molecules with novel properties, such as altered specificity or increased potency. While the search results specifically mention chimeras involving Agitoxin-2, the principles are applicable to this compound due to their close homology.

One example is a chimera constructed from the scaffold of Charybdotoxin (ChTX) and three β-sheet residues from Agitoxin-2, designed to confer Kv1 specificity. nih.gov Another study describes a synthetic chimeric peptide, AgTx2-MTX, combining a truncated Agitoxin-2 sequence with the full Maurotoxin sequence. nih.gov This chimera exhibited uncharacteristic disulfide bridging patterns and was more potent than the parent toxins, showing activity on Kv1.2. nih.gov These examples highlight how combining elements from different toxins can lead to peptides with modified target profiles and enhanced activity.

Fluorescent protein-scorpion toxin chimeras (FP-Tx), such as GFP fused with OSK1 or TagRFP fused with Agitoxin-2, have been developed. mdpi.com These chimeras generally retain the blocking activities and pharmacological profiles of the parental toxins on Kv1.x channels. mdpi.com The N-terminal GFP-tagging of Agitoxin-2, as discussed earlier, is another instance of a functional chimera with altered selectivity. mdpi.comresearchgate.net

Rational Design Strategies for Enhanced Target Selectivity and Potency

Rational design involves using structural and functional information to guide the modification of a molecule to achieve desired properties. For this compound, this means leveraging knowledge about its interaction with Kv1 channels to design variants with enhanced selectivity for specific subtypes like Kv1.3 or increased potency.

Computational modeling, such as homology modeling and molecular dynamics simulations, plays a significant role in rational design by providing insights into the toxin-channel interaction interface at an atomic level. researchgate.netnih.govactanaturae.ru These models can predict how mutations or modifications might affect binding. actanaturae.ru

Experimental data from mutagenesis studies, identifying critical residues and their impact on binding, directly informs rational design. nih.govpnas.orglatoxan.commdpi.com For example, understanding which residues in this compound interact with specific parts of the Kv1.3 channel allows for targeted modifications to strengthen or weaken those interactions, thereby modulating selectivity. researchgate.net The observation that N-terminal modifications can enhance Kv1.3 selectivity of Agitoxin-2 provides a rational basis for designing similar modifications in this compound or its derivatives. nih.govmdpi.comresearchgate.net

Rational design strategies have been successfully applied to other scorpion toxins targeting Kv1.3. For instance, a triple-point mutation of a kaliotoxin (B585792) significantly enhanced its specificity for Kv1.3 over Kv1.1. mdpi.com Another example is the computational design of a mutant HsTx1 with vastly improved selectivity for Kv1.3. mdpi.com These successes demonstrate the feasibility of using rational design, informed by structural and functional data, to engineer highly selective toxin derivatives. The goal is to create optimized blockers that can serve as valuable tools for research or as potential therapeutic leads. actanaturae.ru

Production and Characterization Methodologies for Agitoxin 3 and Analogs

Native Purification Techniques from Venom (e.g., HPLC)

Native agitoxin-3 (B584613) can be purified directly from the venom of the scorpion Leiurus quinquestriatus hebraeus. This process typically involves chromatographic techniques to isolate the toxin from the complex mixture of components present in crude venom. High-Performance Liquid Chromatography (HPLC) is a key method used for this purpose. researchgate.netcreative-proteomics.com

The purification process often involves multiple chromatographic steps, which may include molecular exclusion, ion exchange, and reverse-phase chromatography, depending on the specific characteristics of the target peptide. creative-proteomics.com For instance, researchers have successfully purified toxins from Leiurus quinquestriatus hebraeus venom using HPLC, characterizing them as 38-amino acid peptides through techniques like mass spectroscopy, amino acid analysis, and sequence determination. researchgate.net One example describes the HPLC separation of soluble venom using a C18 reversed-phase column with a gradient of acetonitrile (B52724) in trifluoroacetic acid. researchgate.net The choice of chromatographic method is influenced by the properties of the peptide being separated. creative-proteomics.com

While native purification yields authentic toxin, the amount obtainable from venom is often limited, which can hinder extensive research, such as structure-activity relationship studies. plos.org

Recombinant Expression Systems for this compound Production

Recombinant DNA technology offers an alternative for producing larger quantities of this compound and its variants. This involves inserting the gene encoding this compound into an expression vector and introducing it into a host organism for protein synthesis.

Bacterial Expression (e.g., Escherichia coli)

Escherichia coli (E. coli) is a widely used bacterial host for recombinant protein production due to its rapid growth, low cost, and ease of genetic manipulation. huji.ac.ilthermofisher.comfrontiersin.org However, expressing disulfide-rich peptides like this compound in the cytoplasm of E. coli can be challenging because the cytoplasm is a reducing environment, which can lead to misfolding and the formation of insoluble inclusion bodies. plos.orgfrontiersin.orguq.edu.au

Strategies to address these issues in E. coli expression include changing the vector or host strain, optimizing culture parameters, co-expressing chaperone proteins to assist folding, or modifying the gene sequence. huji.ac.ilnih.gov Periplasmic expression, targeting the peptide to the oxidative environment between the inner and outer membranes of E. coli, can facilitate disulfide bond formation, but often results in low yields. plos.orgfrontiersin.org Despite these challenges, E. coli has been used for the expression of agitoxin-2, albeit with reported yields of 2-3 mg/L. plos.orgnih.gov

Yeast Expression (e.g., Pichia pastoris)

The yeast Pichia pastoris is another popular host for recombinant protein expression, offering several advantages, particularly for disulfide-rich proteins. plos.orgfrontiersin.orgnih.gov Pichia pastoris has an oxidative environment in its endoplasmic reticulum, which facilitates proper disulfide bond formation, often eliminating the need for in vitro refolding steps required in cytoplasmic E. coli expression. plos.orgfrontiersin.orgeurogentec.com

Furthermore, Pichia pastoris can secrete expressed proteins into the culture medium, simplifying purification as the medium contains relatively low levels of endogenous proteins. plos.orgeurogentec.com Pichia pastoris also grows to high cell densities in relatively simple media, making it suitable for producing isotopically labeled peptides for techniques like NMR. plos.orgnih.gov

Studies have demonstrated the successful expression of agitoxin-2 in Pichia pastoris using vectors like pPICZαA. plos.org This system has shown significantly higher yields (12-18 mg/L) compared to E. coli expression for agitoxin-2 and margatoxin. plos.orgnih.govnih.gov Even when grown in minimal medium for isotopic labeling, acceptable yields of 6-8 mg/L for 15N-labelled agitoxin-2 were achieved. plos.orgnih.gov

Optimization Strategies for Yield, Solubility, and Proper Folding

Optimizing recombinant expression involves tuning various parameters to maximize the yield of soluble, correctly folded, and active protein. Strategies are often specific to the target protein and expression system. nih.gov

In E. coli, optimization can involve selecting appropriate vectors and host strains, adjusting induction conditions (e.g., IPTG concentration and induction time), and optimizing media composition and temperature. huji.ac.ilnih.gov Co-expression with molecular chaperones can aid in proper folding and improve solubility. huji.ac.ilnumberanalytics.com Adding ligands or substrates during expression or purification can also help stabilize protein conformation. numberanalytics.comresearchgate.net

For Pichia pastoris, optimization might involve selecting strong promoters (like the AOX1 promoter), optimizing methanol (B129727) induction conditions, and selecting hyper-resistant clones that have integrated multiple copies of the gene. frontiersin.org Growing cells in minimal medium is useful for isotopic labeling but may result in slightly lower yields compared to rich media. plos.orgnih.gov Secretion into the culture medium simplifies purification and can contribute to better folding. plos.orgeurogentec.com

Chemical Synthesis Approaches for this compound and its Variants

Chemical synthesis is another method for obtaining this compound and its analogs. This approach involves the stepwise coupling of amino acids to build the peptide chain. Chemical synthesis allows for precise control over the peptide sequence and the introduction of modified or unnatural amino acids. smartox-biotech.com

However, the chemical synthesis of disulfide-rich peptides like this compound, which contains three disulfide bonds, can be challenging and time-consuming, particularly for producing large quantities or generating numerous mutants. smartox-biotech.complos.org The formation of the correct disulfide bridges requires controlled oxidation conditions. Despite these challenges, synthetic agitoxin-2 is commercially available and characterized by its amino acid sequence and disulfide bond arrangement (Cys8-Cys28, Cys14-Cys33, Cys18-Cys35). smartox-biotech.com

Biophysical and Electrophysiological Characterization of Recombinant and Synthetic this compound

Once produced, recombinant and synthetic this compound must be characterized to confirm their identity, purity, structural integrity, and biological activity.

Biophysical characterization techniques are used to assess the physical properties and structure of the peptide. These can include mass spectrometry to confirm molecular weight and amino acid analysis and sequencing to verify the primary structure. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and confirming proper folding, especially for isotopically labeled recombinant peptides. plos.orgnih.gov Circular Dichroism (CD) spectroscopy can provide information about the secondary structure content.

Electrophysiological characterization is essential to assess the biological activity of this compound, specifically its ability to block target ion channels. Patch-clamp techniques, such as whole-cell voltage clamp, are commonly used to measure ion currents through channels expressed in cells and to determine the potency and selectivity of the toxin. plos.orgnih.govnih.govnih.gov By applying different concentrations of this compound and measuring the resulting changes in current, researchers can determine parameters like IC50 (half-maximal inhibitory concentration) or Kd (equilibrium dissociation constant). smartox-biotech.complos.orgnih.govnih.gov

Studies have shown that recombinant agitoxin-2 produced in Pichia pastoris is almost equipotent to the native toxin in blocking Kv1.3 channels, with IC50 values in the picomolar range. smartox-biotech.complos.orgnih.gov Electrophysiological recordings confirm that both recombinant and synthetic forms can effectively block their target channels. researchgate.netplos.orgnih.gov Biophysical methods like NMR have confirmed that recombinant toxins expressed in Pichia pastoris adopt their native fold without refolding. plos.orgnih.gov

Advanced Research Applications and Methodological Contributions of Agitoxin 3

Agitoxin-3 (B584613) as a Tool for Ion Channel Structural Elucidation

Peptide toxins like this compound serve as molecular probes to investigate the intricate architecture of ion channels, particularly the pore region and selectivity filter.

This compound, similar to other scorpion toxins that block potassium channels, interacts with the outer vestibule of the channel pore. The rigid tertiary structure of these toxins acts as a "molecular caliper," providing insights into the geometry of the toxin binding site located on the extracellular side of the Kv1 channel pore tocris.com. Studies utilizing Agitoxin-2, a closely related peptide, have contributed to understanding the location of the selectivity filter of K⁺ channels and estimating the dimensions of the external vestibule tocris.comnih.gov. For instance, based on the structure of a related toxin, the toxin receptor in a calcium-activated potassium channel was deduced to have specific dimensions, and the ion selectivity filter was estimated to lie a certain distance below the outer lip of this receptor, with these dimensions showing good agreement with those determined from crystal structures of channels like KcsA and inferred structures of Kv1.3 nih.gov.

The high-affinity binding of this compound to its target channels is mediated by specific interactions between residues on the toxin and the channel protein. Research, often employing Agitoxin-2 as a model, has focused on identifying these key molecular determinants. Through techniques such as mutagenesis and structural analysis, specific amino acid residues on both the toxin and the channel have been identified as crucial for high-affinity binding and block daneshyari.comnih.gov. For example, studies on Agitoxin-2 binding to Kv1.3 and Shaker channels have highlighted the importance of residues like Arg24, Phe25, Lys27, and Asn30 in the toxin for complex formation and high affinity daneshyari.com. Molecular modeling and simulation studies have predicted specific interactions, such as a hydrogen bond between the Asn30 side-chain of Agitoxin-2 or Charybdotoxin and the Asp381 side-chain of the Kv1.3 channel, which is consistent with experimental observations of reduced potency upon mutation of these residues nih.gov. These studies reveal the intricate network of electrostatic, hydrogen bonding, and hydrophobic interactions that govern the specificity and affinity of agitoxin binding daneshyari.comlatoxan.com.

Probing Channel Pore Dimensions and Selectivity Filter Geometry

Application in Functional Proteomics and Channelomics Research

While not a direct tool for global protein identification in functional proteomics, this compound plays a role in the more specialized field of channelomics, which focuses on the comprehensive study of ion channels within a proteomic context. By specifically targeting and binding to certain potassium channels, this compound and its derivatives can be used to probe the functional state and localization of these channels. Its application in binding assays, particularly with labeled variants, contributes to understanding channel expression levels, ligand interactions, and the composition of channel-containing protein complexes, thereby contributing to a functional understanding of the channel subset of the proteome tocris.com. Functional proteomics approaches aim to elucidate protein function and define cellular mechanisms at the molecular level, often involving the identification of interacting protein partners. The specific binding of agitoxins to potassium channels allows for their use in studies aimed at understanding the functional environment and potential interacting partners of these channels within the complex cellular proteome.

Development and Application of Fluorescent and Labeled this compound Derivatives

The development of labeled derivatives of this compound and related toxins has significantly expanded their utility as research tools, enabling visualization and high-throughput screening applications.

Fluorescently labeled derivatives of agitoxins, such as Agitoxin-2 labeled with fluorophores like Atto488 or fused with Green Fluorescent Protein (GFP), have been successfully used as probes for imaging and determining the localization of Kv1 channels in cells and tissues tocris.com. These labeled toxins retain high affinity for their target channels, allowing researchers to visualize channel distribution at the plasma membrane and even in intracellular compartments like the endoplasmic reticulum, suggesting where channel assembly might occur. This provides valuable spatial information about channel expression and trafficking. For instance, fluorescent Agitoxin-2 has been used to demonstrate the localization of hybrid KcsA-Kv1.3 channels expressed in E. coli spheroplasts to the inner membrane.

Labeled agitoxin derivatives are integral components of high-throughput screening (HTS) systems designed to identify novel ligands for potassium channels, particularly Kv1.3 tocris.com. These systems often utilize competitive binding assays where the displacement of a fluorescently labeled agitoxin by potential new ligands is measured tocris.com. Bioengineered systems, such as those employing hybrid KcsA-Kv1.x channels expressed in E. coli spheroplasts, have been developed for this purpose tocris.com. These platforms allow for the rapid screening of large libraries of compounds or complex mixtures, such as animal venoms, to discover new channel blockers and evaluate their affinities. The use of fluorescently tagged agitoxins provides a sensitive and quantifiable signal for these screening efforts tocris.com.

Use in Cellular Imaging and Localization of Ion Channels

Investigations of Intracellular Ion Channel Function using this compound

Voltage-gated potassium channel Kv1.3 is not solely localized to the plasma membrane; it has also been identified in various intracellular compartments, including the inner mitochondrial membrane (IMM), the nucleus, and the cis-Golgi apparatus. cellphysiolbiochem.comnih.govresearchgate.net The presence of functional ion channels within organelles suggests they play roles beyond regulating plasma membrane potential, influencing processes such as mitochondrial respiration, apoptosis, and nuclear signaling. cellphysiolbiochem.comnih.gov Investigating these intracellular channels presents unique challenges, as traditional extracellularly applied channel blockers may not readily access these compartments.

This compound, as a peptide toxin, typically interacts with the extracellular vestibule of Kv1 channels. nih.govscbt.com However, strategies involving intracellular expression of this compound have been developed to specifically target intracellular Kv1.3 channels and elucidate their functions. researchgate.netfortunejournals.comfortuneonline.org This approach allows researchers to differentiate the roles of plasma membrane Kv1.3 from those of intracellular pools.

Selective Inhibition of Intracellular Kv1.3 Channels

Achieving selective inhibition of intracellular Kv1.3 channels is crucial for dissecting their specific roles. Since peptide toxins like this compound are generally membrane-impermeant, direct extracellular application primarily affects plasma membrane channels. scientificarchives.comnih.gov To overcome this, researchers have utilized methods for intracellular delivery or expression of this compound or its variants. researchgate.netfortunejournals.comfortuneonline.org

One notable approach involves the use of lentiviral vectors to achieve constitutive intracellular expression of this compound within target cells, such as Jurkat lymphocytes. fortunejournals.comfortuneonline.org This method allows for the presence of the toxin specifically within the intracellular environment, enabling the inhibition of Kv1.3 channels located on organelles like mitochondria. fortunejournals.comfortuneonline.org Studies employing this technique have demonstrated that intracellularly expressed this compound can selectively inhibit intracellular Kv1.3, providing a tool to study the functions of this specific channel population. fortunejournals.comfortuneonline.org

Elucidating Subcellular Roles of Kv1.3 in Apoptotic Pathways and Signal Transduction

The subcellular localization of Kv1.3 channels is closely linked to their diverse roles in cellular processes, including apoptosis and signal transduction. cellphysiolbiochem.comnih.govelifesciences.org

Mitochondrial Kv1.3 (mitoKv1.3), located on the inner mitochondrial membrane, has been implicated in regulating mitochondrial membrane potential, reactive oxygen species (ROS) production, and the release of cytochrome c, key events in the intrinsic apoptotic pathway. cellphysiolbiochem.comnih.govelifesciences.org Studies using approaches that target mitoKv1.3 have provided insights into its pro-apoptotic or anti-apoptotic roles, which can appear paradoxical depending on the cell type and context. fortunejournals.comfortuneonline.orgnih.govelifesciences.org For instance, inhibition of mitoKv1.3 has been shown to enhance apoptosis in some cancer cells, suggesting a pro-survival role for the mitochondrial channel in these contexts. fortunejournals.comfortuneonline.orgnih.gov Conversely, cells genetically deficient in Kv1.3 have shown resistance to certain apoptotic stimuli, indicating a pro-death role in other scenarios. researchgate.netfortunejournals.comfortuneonline.org The interaction between mitoKv1.3 and pro-apoptotic proteins like Bax has been proposed as a mechanism by which mitochondrial Kv1.3 can influence apoptosis. researchgate.netfortuneonline.orgnih.gov

Kv1.3 has also been found in the nucleus, where it may influence nuclear membrane potential and the activation of transcription factors such as CREB and c-Fos, thereby impacting gene expression and signal transduction pathways. nih.govresearchgate.net While the precise role of nuclear Kv1.3 is still being elucidated, its presence suggests a direct involvement in regulating nuclear functions.

Furthermore, plasma membrane Kv1.3 plays a critical role in regulating calcium signaling in immune cells, which is essential for their activation and function. biorxiv.orgoncotarget.comaai.orgscielo.brplos.org By maintaining a negative membrane potential, Kv1.3 facilitates the sustained influx of calcium ions necessary for activating downstream signaling cascades and transcription factors involved in immune responses. biorxiv.orgoncotarget.comaai.orgscielo.br While this compound is primarily known for blocking the extracellular pore of Kv1.3, understanding its effects in the context of intracellular Kv1.3 requires specific experimental strategies that bypass the plasma membrane.

Studies utilizing intracellular this compound expression have provided evidence for the pro-death role of intracellular Kv1.3 in certain contexts, such as cytokine-induced apoptosis in lymphocytes. fortunejournals.comfortuneonline.org Selective inhibition of intracellular Kv1.3 with virally delivered this compound conferred resistance to apoptosis, suggesting that intracellular Kv1.3 contributes to the cell death pathway. fortunejournals.comfortuneonline.org This contrasts with the effects observed with extracellular this compound, which did not provide the same level of cytoprotection, highlighting the distinct roles of Kv1.3 at different cellular locations. fortunejournals.comfortuneonline.org

Insights into the subcellular roles of Kv1.3 and the impact of its inhibition by tools like this compound are summarized in the table below:

Subcellular LocalizationProposed Role(s)Impact of Inhibition (Context-Dependent)Relevant Processes
Plasma MembraneRegulates membrane potential, facilitates calcium influx, T cell activationSuppresses T cell activation, inhibits proliferation (targeted by extracellular blockers like this compound) physiology.orgbiorxiv.orgoncotarget.comaai.orgscielo.brplos.orgImmune response, cell proliferation
Inner Mitochondrial MembraneModulates mitochondrial membrane potential, ROS production, cytochrome c releaseCan enhance or reduce apoptosis depending on cell type and context (targeted by intracellular inhibition) cellphysiolbiochem.comfortunejournals.comfortuneonline.orgnih.govelifesciences.orgApoptosis, mitochondrial function
NucleusInfluences nuclear membrane potential, transcription factor activationMay affect gene expression and nuclear signaling (targeted by intracellular inhibition) nih.govresearchgate.netGene regulation, signal transduction
Cis-Golgi ApparatusRole less clearUnder investigation cellphysiolbiochem.comresearchgate.netProtein trafficking, potentially other cellular processes

Pre-clinical Mechanistic Studies on Kv1.3 Channels in Immunomodulation and Neuroinflammation Models

Kv1.3 channels are recognized as promising therapeutic targets for immunomodulation and in the context of neuroinflammatory diseases due to their significant roles in immune cells, particularly effector memory T (TEM) cells and microglia. biorxiv.orgjneurology.comfrontiersin.orgnih.govmdpi.commdpi.comnih.gov this compound and other Kv1.3 blockers have been utilized in pre-clinical studies to investigate the therapeutic potential of targeting this channel in various disease models. nih.govjneurosci.org

In immunomodulation, Kv1.3 is highly expressed in activated TEM cells, which are key mediators of chronic inflammation and autoimmune diseases. biorxiv.orgnih.govmdpi.comnih.gov Blocking Kv1.3 in these cells inhibits their proliferation and cytokine production, thereby attenuating the inflammatory response. oncotarget.comnih.govmdpi.commdpi.comnih.gov Pre-clinical studies using selective Kv1.3 inhibitors, including peptide toxins or their derivatives, have shown efficacy in animal models of autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis; rheumatoid arthritis; and type 1 diabetes mellitus. nih.govmdpi.comnih.gov These studies support the concept that targeting Kv1.3 can selectively suppress pathogenic immune cells while sparing other immune subsets. nih.govnih.gov

In neuroinflammation, Kv1.3 channels are upregulated in activated microglia, the resident immune cells of the central nervous system. jneurology.comnih.govnih.govnih.govjci.orgresearchgate.netresearchgate.net Activated microglia contribute to neuroinflammation and neuronal damage in various neurological disorders, including Alzheimer's disease, Parkinson's disease, stroke, and traumatic brain injury. jneurology.comfrontiersin.orgnih.govnih.govjci.orgresearchgate.netresearchgate.net Inhibition of microglial Kv1.3 has been shown to reduce their pro-inflammatory functions, such as the production of pro-inflammatory cytokines and reactive oxygen species, and to attenuate neurotoxicity in pre-clinical models. jneurology.comnih.govjneurosci.orgnih.govnih.govjci.orgresearchgate.netresearchgate.net

Studies using Kv1.3 blockers, including Agitoxin-2 (a related toxin), have demonstrated a reduction in neuroinflammation and associated pathology in animal models. nih.govjneurosci.org For example, in models of EAE, Kv1.3 expression is increased in activated microglia, macrophages, and astrocytes, and pharmacological blockade of Kv1.3 has been shown to suppress the expression of pro-inflammatory mediators. nih.gov In a lipopolysaccharide (LPS)-induced mouse model of neuroinflammation, a selective peptide inhibitor of Kv1.3 reduced levels of pro-inflammatory cytokines in plasma and brain. researchgate.net Furthermore, inhibition of microglial Kv1.3 activity has been linked to the disruption of calcium signaling necessary for their activation and neurotoxic functions. researchgate.net

While this compound itself is a valuable research tool, the insights gained from studies using it and other Kv1.3 blockers in pre-clinical models have paved the way for the development of more selective and stable Kv1.3 inhibitors with therapeutic potential for immunomodulatory and neuroinflammatory conditions. nih.govmdpi.comnih.gov

The mechanistic understanding derived from these pre-clinical studies highlights the critical role of Kv1.3 in mediating immune and inflammatory responses in various disease settings, reinforcing its potential as a therapeutic target.

Disease Model / ConditionCell Type(s) Involved in Kv1.3 FunctionObserved Effect of Kv1.3 Inhibition (Pre-clinical Models)Relevant Research Findings
Autoimmune Diseases (e.g., EAE)Effector Memory T cellsInhibited proliferation and cytokine production, ameliorated disease severity nih.govmdpi.comnih.govSelective targeting of pathogenic TEM cells nih.govnih.gov, reduction of inflammatory responses mdpi.com
Neuroinflammation (various models)Microglia, Macrophages, AstrocytesReduced pro-inflammatory cytokine and ROS production, attenuated neurotoxicity, ameliorated neuroinflammation and pathology jneurology.comnih.govjneurosci.orgnih.govnih.govjci.orgresearchgate.netresearchgate.netUpregulation of Kv1.3 in activated microglia jneurology.comnih.govnih.govnih.govjci.org, disruption of microglial calcium signaling researchgate.net, reduction of neuronal damage jneurosci.orgnih.gov

Q & A

Q. What experimental techniques are essential for characterizing the structural and functional properties of Agitoxin-3?

To determine the structural conformation and functional dynamics of this compound, researchers should employ:

  • Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography for high-resolution structural elucidation .
  • Electrophysiological assays (e.g., patch-clamp) to study its interaction with potassium channels, ensuring measurements of binding kinetics (e.g., IC50) under controlled ion concentrations and pH conditions .
  • Mass spectrometry to verify peptide purity and post-translational modifications. Methodological Note: Reproducibility requires documenting buffer compositions, temperature, and voltage parameters in detail .

Q. How can researchers validate the specificity of this compound for Kv1.x potassium channels?

Specificity validation involves:

  • Competitive binding assays using unlabeled this compound against radiolabeled or fluorescently tagged analogs.
  • Knockout/knockdown models of Kv1.x channels in cellular systems to confirm loss of toxin effect.
  • Cross-reactivity screens against related ion channels (e.g., Kv2.1, Nav channels) to rule off-target interactions . Data Interpretation: Use dose-response curves and statistical tests (e.g., ANOVA) to quantify selectivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported binding affinities of this compound across studies?

Discrepancies may arise from variations in experimental conditions or model systems. To address this:

  • Systematic review of methodologies (e.g., buffer ionic strength, temperature) to identify confounding factors .
  • Meta-analysis of published datasets, applying standardized normalization (e.g., adjusting for differences in channel isoforms or expression systems).
  • Controlled replication studies using identical reagents and protocols across labs . Example: A 2024 study attributed conflicting IC50 values to differences in lipid bilayer composition during electrophysiology .

Q. How to design experiments investigating this compound’s interaction with non-canonical targets (e.g., non-neuronal cells)?

Advanced studies require:

  • Transcriptomic profiling of target tissues to identify unexpected Kv1.x expression (e.g., in cancer cells).
  • Functional assays (e.g., calcium imaging) to detect secondary signaling effects post-toxin binding.
  • Molecular docking simulations to predict novel binding interfaces, followed by mutagenesis to validate residues critical for interaction . Pitfall Avoidance: Include negative controls (e.g., scrambled peptide analogs) to confirm observed effects are toxin-specific .

Q. What computational approaches complement experimental studies of this compound’s dynamics?

Integrate:

  • Molecular Dynamics (MD) simulations to model toxin-channel interactions at atomic resolution over microsecond timescales.
  • Free-energy calculations (e.g., MM-PBSA) to quantify binding energetics and identify key residues.
  • Machine learning frameworks to predict mutagenesis outcomes or design toxin analogs with enhanced specificity . Validation: Compare computational predictions with experimental mutagenesis data to refine models .

Methodological Best Practices

Q. How to ensure reproducibility in this compound synthesis and purification?

  • Solid-phase peptide synthesis (SPPS): Document resin type, coupling reagents, and deprotection steps.
  • HPLC purification: Specify gradient conditions, column type, and purity thresholds (>95%).
  • Batch-to-batch validation: Use circular dichroism (CD) spectroscopy to confirm consistent folding .

Q. What ethical and reporting standards apply to this compound research involving animal models?

  • Adhere to ARRIVE guidelines for experimental design transparency.
  • Include detailed animal strain, housing conditions, and sample size justifications in methods.
  • Disclose conflicts of interest and funding sources in compliance with journal policies .

Data Management and Dissemination

Q. How should researchers archive and share this compound datasets?

  • Deposit raw electrophysiology traces, NMR spectra, and simulation trajectories in public repositories (e.g., Zenodo, Protein Data Bank).
  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation.
  • Cite datasets in publications using persistent identifiers (DOIs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.